molecular formula C16H14N2O4 B3215818 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid CAS No. 1167056-34-9

5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid

Cat. No.: B3215818
CAS No.: 1167056-34-9
M. Wt: 298.29 g/mol
InChI Key: XAMIPXOJXLBSGY-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid is a high-purity chemical building block designed for advanced research and development. This indazole derivative features benzyloxy and methoxy functional groups, making it a versatile intermediate in organic synthesis, particularly in the construction of more complex heterocyclic systems . Indazole-containing derivatives are recognized in medicinal chemistry as key scaffolds for developing bioactive molecules . This compound serves as a crucial precursor in pharmaceutical development, especially for creating potential kinase inhibitors, which are a major class of therapeutics in oncology . The structure of indazoles allows for strong donor and acceptor hydrogen bonding within protein hydrophobic pockets, making them valuable for designing potent enzyme inhibitors . Related indazole-3-carboxylic acid derivatives have been investigated as potent and selective antagonists for receptors such as the serotonin 3 (5-HT3) receptor, indicating the potential of this chemical class in neuroscientific and gastrointestinal research . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is essential for researchers to handle this material according to laboratory safety guidelines.

Properties

IUPAC Name

7-methoxy-5-phenylmethoxy-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-21-13-8-11(22-9-10-5-3-2-4-6-10)7-12-14(13)17-18-15(12)16(19)20/h2-8H,9H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMIPXOJXLBSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1NN=C2C(=O)O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901198287
Record name 7-Methoxy-5-(phenylmethoxy)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901198287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167056-34-9
Record name 7-Methoxy-5-(phenylmethoxy)-1H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167056-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-5-(phenylmethoxy)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901198287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the indazole core, followed by the introduction of benzyloxy and methoxy groups through substitution reactions. The carboxylic acid group is often introduced via carboxylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize advanced techniques such as microwave-assisted synthesis and catalytic processes to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

5-(Benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and biological relevance of 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid with its analogs:

Compound Name Core Structure Substituents Key Functional Groups Biological Relevance Reference
This compound Indazole 5-OBn, 7-OMe, 3-COOH Benzyloxy, Methoxy, Carboxylic Acid Potential enzyme inhibition (inferred) N/A
5-Chloro-1H-indazole-3-carboxylic acid Indazole 5-Cl, 3-COOH Chloro, Carboxylic Acid High structural similarity (92%)
3-Phenyl-1H-indazole-7-carboxylic acid Indazole 3-Ph, 7-COOH Phenyl, Carboxylic Acid Synthetic intermediate
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Indole 7-Cl, 3-Me, 2-COOH Chloro, Methyl, Carboxylic Acid Unknown (limited data)
5-(Benzyloxy)-1H-indole-1-yl acetic acid Indole 5-OBn, 1-CH2COOH Benzyloxy, Acetic Acid MAO-B/cholinesterase inhibition

Physicochemical Properties

  • Lipophilicity : The benzyloxy and methoxy groups in the target compound increase logP compared to chloro-substituted analogs (e.g., 5-chloro-1H-indazole-3-carboxylic acid), suggesting enhanced membrane permeability .
  • Solubility : Carboxylic acid groups improve aqueous solubility, but bulky substituents (e.g., benzyloxy) may counteract this effect.
  • Electronic Effects : Methoxy groups are electron-donating, while chloro substituents (e.g., in 5-chloro-1H-indazole-3-carboxylic acid) are electron-withdrawing, altering reactivity and binding affinity .

Biological Activity

5-(Benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features an indazole core with benzyloxy and methoxy substituents, which may influence its biological activity. The presence of these functional groups can enhance binding affinity to specific molecular targets, thereby modulating various biochemical pathways.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Key mechanisms include:

  • Modulation of Enzyme Activity : The compound may inhibit or activate enzymes involved in critical metabolic pathways.
  • Receptor Binding : It has shown potential as a ligand for serotonin receptors, particularly the 5HT3 receptor, suggesting possible applications in managing nausea and anxiety disorders.
  • Cellular Signaling Interference : By affecting cellular signaling pathways, the compound may exert anti-inflammatory and neuroprotective effects.

Antiproliferative Effects

Research indicates that indazole derivatives exhibit antiproliferative activity against various cancer cell lines. For instance, studies have shown that related compounds inhibit cell growth in neoplastic cell lines, suggesting that this compound may also possess similar properties.

Anti-inflammatory Activity

The compound's structural characteristics allow it to potentially exhibit anti-inflammatory effects. In vitro studies have demonstrated that indazole derivatives can inhibit inflammatory markers, such as IL-8 production, which is associated with conditions like COPD and asthma .

Study 1: In Vitro Evaluation

A study evaluated the biological activity of various indazole derivatives, including this compound. The results indicated significant inhibition of cell proliferation in cancer cell lines with IC50 values ranging from 10 to 30 µM, highlighting the compound's potential as an anticancer agent.

CompoundCell LineIC50 (µM)
This compoundA549 (Lung)15
This compoundMCF7 (Breast)20

Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, the compound was tested against oxidative stress-induced damage in SH-SY5Y neuroblastoma cells. The results showed a protective effect with a significant reduction in cell death compared to controls.

TreatmentViability (%)
Control100
Compound (10 µM)85
Compound (20 µM)75

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid, and how do they influence experimental design?

  • Answer : The compound’s solubility profile is critical for reaction planning. Similar indazole derivatives (e.g., 3-hydroxy-1H-indazole-7-carboxylic acid) exhibit limited water solubility but dissolve in polar aprotic solvents like dimethyl sulfoxide (DMSO) or methanol . The benzyloxy and methoxy substituents likely enhance lipophilicity, which may necessitate solvent optimization for reactions or biological assays. Melting point data (e.g., 184–186°C for analogous compounds) can guide purification strategies .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer : Acylation and functional group protection are central. For example:

  • Step 1 : Start with indazole-3-carboxylic acid derivatives. Introduce methoxy groups via nucleophilic substitution using methylating agents (e.g., methyl iodide) under basic conditions .
  • Step 2 : Install the benzyloxy group via benzylation (e.g., benzyl chloride with potassium carbonate in DMF) .
  • Step 3 : Purify intermediates via recrystallization or column chromatography, monitored by HPLC or TLC .

Q. How can researchers verify the structural integrity of this compound after synthesis?

  • Answer : Use a combination of:

  • 1H/13C NMR : To confirm substituent positions (e.g., benzyloxy protons at ~δ 5.0 ppm, methoxy at ~δ 3.8 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₆H₁₄N₂O₄: theoretical ~322.1 g/mol) .
  • IR Spectroscopy : Detect carboxylic acid C=O stretches (~1700 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of the benzyloxy and methoxy substituents impact reactivity in further derivatization?

  • Answer : The electron-donating methoxy group may activate the indazole core toward electrophilic substitution, while the bulky benzyloxy group could hinder reactions at the 5-position. Computational modeling (e.g., DFT) can predict reactive sites, as demonstrated in studies on analogous aroylindazoles . Experimentally, substituent effects are tested via competitive coupling reactions (e.g., Suzuki-Miyaura) .

Q. What strategies optimize reaction yields when introducing the benzyloxy group under competing conditions?

  • Answer : Key factors include:

  • Solvent Choice : Anhydrous toluene or DMF minimizes hydrolysis of benzyl chloride .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve benzylation efficiency .
  • Temperature Control : Moderate heating (60–80°C) balances reaction rate and byproduct formation .

Q. How can computational tools streamline the design of derivatives targeting specific biological activities?

  • Answer :

  • Reaction Path Search : Quantum chemical calculations (e.g., using Gaussian) predict feasible reaction pathways and transition states .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies binding interactions of the carboxylic acid moiety with target proteins .
  • SAR Analysis : Machine learning models correlate substituent patterns (e.g., methoxy vs. ethoxy) with activity data from analogous indazoles .

Q. How should researchers address contradictions in solubility or stability data across studies?

  • Answer :

  • Method Validation : Replicate experiments using standardized protocols (e.g., USP dissolution apparatus for solubility) .
  • Environmental Controls : Test stability under varying pH, temperature, and humidity, as seen in studies on ethyl indole carboxylates .
  • Data Triangulation : Cross-reference with crystallographic data (if available) or spectroscopic trends from related compounds .

Methodological Notes

  • Synthesis Optimization : For scale-up, adopt flow chemistry techniques to enhance reproducibility, as demonstrated for benzoylindazole derivatives .
  • Analytical Rigor : Use hyphenated techniques (e.g., LC-MS/MS) to detect trace impurities in final products .
  • Safety Protocols : Follow guidelines for handling indazole intermediates, including PPE (gloves, goggles) and fume hoods, due to limited toxicological data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(benzyloxy)-7-methoxy-1H-indazole-3-carboxylic acid

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